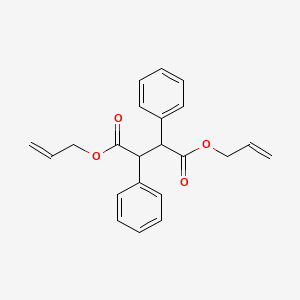
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is an organic compound with the molecular formula C20H18O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms on the carboxyl groups are replaced by 2-propenyl (allyl) groups, and the hydrogen atoms on the central carbon atoms are replaced by phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester typically involves the esterification of 2,3-diphenylsuccinic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, including plasticizers and resins.
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, 2,3-diphenyl-: The parent compound without the ester groups.
2-Butenedioic acid (E)-, di-2-propenyl ester: A similar ester with a different backbone structure.
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: A related compound with hydroxyl groups instead of phenyl groups.
Uniqueness
Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is unique due to the presence of both phenyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
148991-68-8 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C22H22O4/c1-3-15-25-21(23)19(17-11-7-5-8-12-17)20(22(24)26-16-4-2)18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2 |
Clave InChI |
DQMUAGWPKAYSTK-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



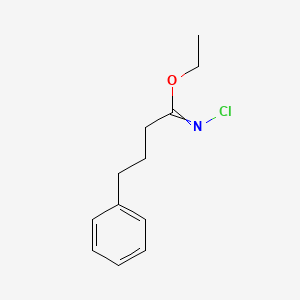
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
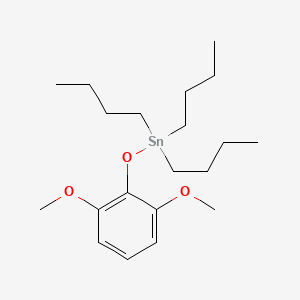

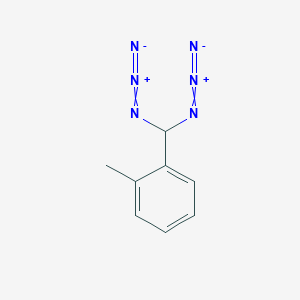
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
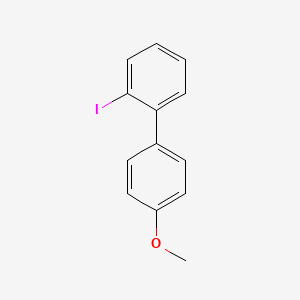
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
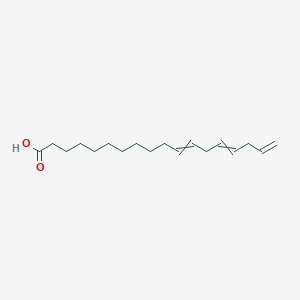
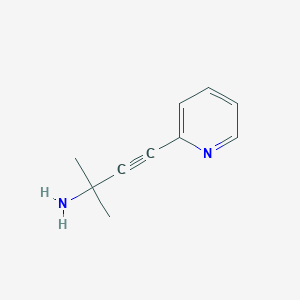
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
